molecular formula C10H18O2 B1236706 2,6-dimethylocta-2,7-diene-1,6-diol CAS No. 64142-78-5

2,6-dimethylocta-2,7-diene-1,6-diol

Cat. No.: B1236706
CAS No.: 64142-78-5
M. Wt: 170.25 g/mol
InChI Key: NSMIMJYEKVSYMT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2,6-dimethylocta-2,7-diene-1,6-diol is an octadienediol.

Scientific Research Applications

  • Reactivity in Polymerization : The compound has been studied for its reactivity as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). It's compared to other dienes in homopolymerization and cross-copolymerization using different catalytic systems, significantly influencing productivity and activity in these processes (Dolatkhani, Cramail, & Deffieux, 1995).

  • Radical Addition Reactions : Research has examined the reactions of the compound with organic radicals, highlighting the selectivity of the reactions and suggesting possible reversible addition processes. This adds to the understanding of its chemical behavior and potential in synthetic applications (Mcquillin & Wood, 1976).

  • Copolymer Synthesis and Characterization : The compound's role in the synthesis of copolymers with ethylene has been extensively studied. Its influence on the structure and mechanical properties of the copolymers, such as crystallinity, crystal size, and viscoelastic relaxations, has been a significant area of focus, offering insights into tailoring polymer properties (Cerrada et al., 2004).

  • Catalysis in Polymerization : The compound has been utilized in copolymerization processes with ethylene, exploring the effects of different reaction conditions and catalysts. This research provides valuable information on optimizing polymerization processes and the potential industrial applications of these copolymers (Santos et al., 2002).

  • Mechanical Behavior and Structural Characterization : Detailed studies have been conducted on the relationship between the structure and mechanical properties of copolymers made with the compound. This research is crucial for applications where specific material properties are required, such as in high-performance or specialty plastics (Cerrada et al., 2004).

Properties

CAS No.

64142-78-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2E)-2,6-dimethylocta-2,7-diene-1,6-diol

InChI

InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/b9-6+

InChI Key

NSMIMJYEKVSYMT-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O)/CO

SMILES

CC(=CCCC(C)(C=C)O)CO

Canonical SMILES

CC(=CCCC(C)(C=C)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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